8-Bromo-1-octanol
Overview
Description
8-Bromo-1-octanol is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microstructural Studies
8-Bromo-1-octanol plays a role in microstructural studies, particularly in the transition of micelles in aqueous systems. Sreejith et al. (2011) investigated the micelle-vesicle transition induced by n-octanol in a cetyltrimethylammonium bromide (CTAB)/potassium bromide (KBr) system. Their study, utilizing techniques like viscosity, rheology, dynamic light scattering (DLS), and cryo-transmission electron microscopy (cryo-TEM), revealed several morphological transitions in the presence of C(8)OH (octanol) (Sreejith et al., 2011).
Organic Synthesis
In the realm of organic synthesis, this compound is valuable as a reactant. Lou et al. (2010) described its use in palladium-catalyzed alkyl-alkyl Suzuki cross-couplings at room temperature. This process is crucial for constructing complex molecular architectures, illustrating the compound's significance in advanced organic synthesis (Lou et al., 2010).
Molecular Dynamics and Simulation Studies
This compound is also utilized in molecular dynamics and simulation studies. Jia et al. (2014) conducted a study on the shape and structure evolution of cylindrical cetyltrimethylammonium bromide (CTAB) micelles induced by octanol. Their findings provide insights into the behavior of micelles and their transformations under different conditions, showcasing the compound's utility in understanding complex molecular systems (Jia et al., 2014).
Biotechnology and Microbial Engineering
In biotechnology, this compound has applications in microbial engineering for the production of valuable chemicals. Hernández Lozada et al. (2020) reported on the production of 1-octanol in Escherichia coli using a high flux thioesterase route. This research highlights the compound's potential in sustainable chemical production via engineered microbes (Hernández Lozada et al., 2020).
Environmental and Solubility Studies
The compound is significant in environmental studies, particularly in understanding solubility behaviors. Arnold et al. (1997) investigated the 1-octanol–water partitioning of tributyl- and triphenyltin, analyzing the influence of different factors on the partitioning behavior. Such studies are vital for assessing environmental behavior and bioaccumulation of compounds (Arnold et al., 1997).
Mechanism of Action
Target of Action
8-Bromo-1-octanol, also known as Octamethylene bromohydrin , is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions and has been found to have an impact on respiratory function .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes in respiratory function
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to respiratory function and oxygen transport. More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound has a boiling point of 79-80 °c/007 mmHg and a density of 1.22 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It has been used in the synthesis of (e)-10-hydroxy-2-decenoic acid (royal jelly acid) , suggesting that it may have a role in the production of this compound.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability and efficacy. Additionally, it is classified as a combustible liquid , suggesting that it should be handled carefully to prevent fire hazards.
Biochemical Analysis
Biochemical Properties
8-Bromo-1-octanol plays a significant role in biochemical reactions, particularly as a reagent in cross-linking processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to produce 8-phenylselanyl-octan-1-ol by reacting with diphenyl-diselane in the presence of sodium borohydride and ethanol . This interaction highlights its utility in synthetic organic chemistry and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromine and hydroxyl groups facilitate these interactions, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under specific storage conditions, such as refrigeration at 4°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For example, in a study involving 1-octanol, a related compound, dosage escalation revealed varying pharmacokinetics and efficacy . These findings are essential for determining safe and effective dosage levels for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its biochemical applications and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its function and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function. Understanding these localization mechanisms is crucial for optimizing its use in biochemical research .
Properties
IUPAC Name |
8-bromooctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIEASXPUEOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068589 | |
Record name | 1-Octanol, 8-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-19-8 | |
Record name | 8-Bromo-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50816-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanol, 8-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanol, 8-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanol, 8-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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